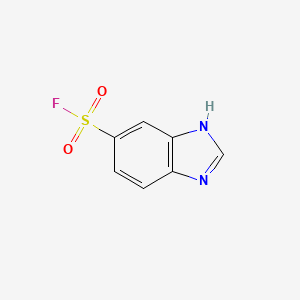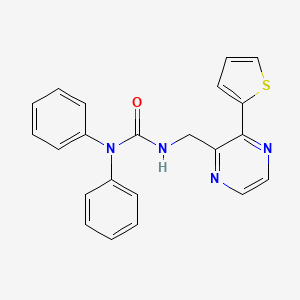
1H-1,3-benzodiazol-5-sulfonil fluoruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,3-benzodiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol . It is a derivative of benzodiazole, featuring a sulfonyl fluoride group at the 5-position.
Aplicaciones Científicas De Investigación
1H-1,3-benzodiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
In terms of anticancer activity, benzimidazoles have been found to interact with various targets in cancer cells . The specific mode of action can vary depending on the specific benzimidazole compound and its substitutions . Some benzimidazoles have been found to inhibit the proliferation of cancer cells, while others have been found to induce apoptosis .
The pharmacokinetics of benzimidazoles can also vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the chemical structure of the benzimidazole and any substitutions it may have .
The action of benzimidazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the benzimidazole, which can in turn influence its absorption and distribution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-benzodiazole-5-sulfonyl fluoride typically involves the reaction of 1H-1,3-benzodiazole with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of chlorosulfonic acid followed by fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1H-1,3-benzodiazole-5-sulfonyl fluoride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,3-benzodiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with 1H-1,3-benzodiazole-5-sulfonyl fluoride include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving 1H-1,3-benzodiazole-5-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,3-benzodiazole-5-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl fluoride: Contains an additional oxo group, altering its chemical properties and reactivity.
Uniqueness
1H-1,3-benzodiazole-5-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the sulfonyl fluoride group provides distinct chemical properties, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
3H-benzimidazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJUHTRWDHIHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2552370.png)
![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2552372.png)

![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)




![(2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)


